molecular formula C8H18Cl2N2O B12283891 2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B12283891
M. Wt: 229.14 g/mol
InChI Key: RROGISZAZFVOEA-UHFFFAOYSA-N
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Description

(4S)-2-oxa-8-azaspiro[45]decan-4-amine dihydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Amine derivatives.

    Substitution: Functionalized spirocyclic compounds.

Scientific Research Applications

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as SHP2. It acts as an allosteric inhibitor, binding to a site distinct from the active site, thereby modulating the enzyme’s activity. This interaction affects downstream signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other spirocyclic compounds.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c9-7-5-11-6-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H

InChI Key

RROGISZAZFVOEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COCC2N.Cl.Cl

Origin of Product

United States

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